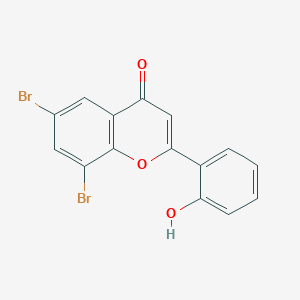
Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate is a chemical compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethyl ester group attached to the tetrazole ring, which is further substituted with a phenyl group. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-phenyl-1H-tetrazol-5-yl)acetate typically involves the reaction of ethyl bromoacetate with 1-phenyl-1H-tetrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent and employing mild reaction conditions, are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of ethyl (1-phenyl-1H-tetrazol-5-yl)acetate involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes and receptors. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its ability to penetrate biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.
Ethyl 1H-tetrazole-5-acetate: Used as a starting reagent for the synthesis of ethyl aryloxadiazolylacetates.
1-Phenyl-5-mercapto-1H-tetrazole: Utilized in the synthesis of metalated tetradecyl sulfone.
Uniqueness: Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate stands out due to its unique combination of the ethyl ester and phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
102877-88-3 |
|---|---|
Fórmula molecular |
C11H12N4O2 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
ethyl 2-(1-phenyltetrazol-5-yl)acetate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)8-10-12-13-14-15(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clave InChI |
NHPKWEBCFHGWPV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NN=NN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
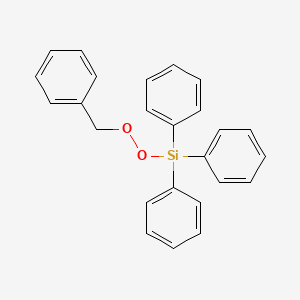
![N-[2-(Thiophen-3-yl)ethyl]urea](/img/structure/B14332639.png)
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)
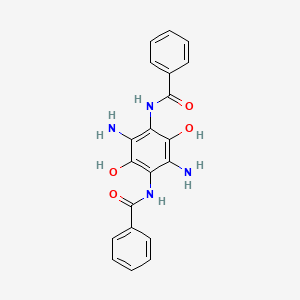
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
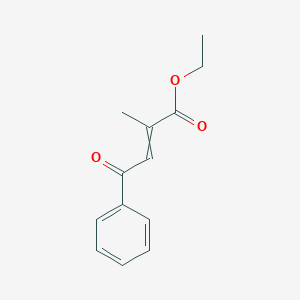
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
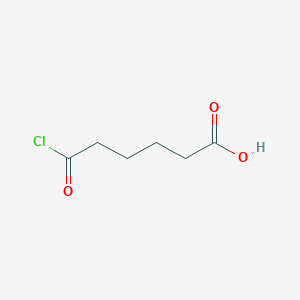
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)
